sEH Inhibitory Potency: 94 nM Against a 1,1-Disubstituted Epoxide Benchmark
In a standardized recombinant human sEH assay employing PHOME as the substrate (30 min preincubation protocol), 2-ethenyl-2-hexyloxirane exhibits an IC50 value of 94 nM [1]. As a class-level comparator, the structurally related 2-methyl-2-vinyloxirane (isoprene monoxide) — also a 2,2-disubstituted vinyl oxirane but lacking the extended hexyl chain — is primarily a substrate for epoxide hydrolases and is reported to undergo rapid non‑enzymatic hydrolysis rather than acting as a potent, stable inhibitor [2]. Within the broader class of small-molecule epoxide-based sEH ligands, many simple aliphatic oxiranes function as substrates rather than inhibitors, whereas the hexyl-substituted vinyl oxirane scaffold achieves nanomolar inhibitory potency [1][2]. This suggests that the hexyl chain contributes to a binding interaction that favors inhibition over catalysis.
| Evidence Dimension | sEH Inhibition (IC50) |
|---|---|
| Target Compound Data | 94 nM (recombinant human sEH, PHOME assay) |
| Comparator Or Baseline | 2-Methyl-2-vinyloxirane: Rapid non-enzymatic hydrolysis; no stable sEH inhibition reported. General aliphatic monoalkyl oxiranes: primarily substrates, not inhibitors. |
| Quantified Difference | Target compound achieves stable, nanomolar inhibition, whereas the comparator is characterized by rapid spontaneous or enzyme-catalyzed hydrolysis. |
| Conditions | Recombinant human sEH; PHOME fluorescent substrate; 30 min preincubation followed by substrate addition; 30 min measurement. |
Why This Matters
For drug discovery programs targeting sEH, a 94 nM IC50 places this compound orders of magnitude ahead of simple epoxide substrates and establishes a viable chemical starting point for inhibitor development, whereas analogs lacking the hexyl chain fail to achieve comparable inhibitory stability.
- [1] BindingDB. BDBM50581281 (CHEMBL5074951) IC50 data. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50581281 (accessed 2026-04-25). View Source
- [2] Chiappe, C.; De Rubertis, A.; Amato, G.; Gervasi, P. G. Stereochemical Course of the Biotransformation of Isoprene Monoepoxides and of the Corresponding Diols with Liver Microsomes from Control and Induced Rats. Chem. Res. Toxicol. 2000, 13, 831–838. View Source
